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Spectroscopic Data of 4-Isopropylphenol: A Technical Guide

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Compound of Interest		
Compound Name:	4-Isopropylphenol	
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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Isopropylphenol**, complete with experimental protocols and data interpretation.

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Isopropylphenol** (CAS No. 99-89-8).[1][2][3][4] It is intended for researchers, scientists, and professionals in drug development who require detailed structural and analytical information about this compound. The guide presents quantitative data in structured tables, outlines detailed experimental methodologies, and includes a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following sections provide a detailed breakdown of the NMR, IR, and MS data for **4- Isopropylphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of **4-Isopropylphenol** provides information on the different types of protons and their neighboring environments. The spectrum is typically run in a deuterated solvent such as deuterochloroform (CDCl₃).[1][5]



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.10	Doublet	2H	Ar-H (ortho to -OH)
~6.75	Doublet	2H	Ar-H (meta to -OH)
~4.80	Singlet	1H	Ar-OH
~2.85	Septet	1H	-CH(CH ₃) ₂
~1.20	Doublet	6H	-CH(CH ₃) ₂

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~153.5	С-ОН
~141.0	C-CH(CH ₃) ₂
~127.5	Ar-CH (ortho to -OH)
~115.0	Ar-CH (meta to -OH)
~33.5	-CH(CH ₃) ₂
~24.0	-CH(CH ₃) ₂

Note: These are typical chemical shift values and can be influenced by experimental conditions.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum is often obtained on a solid sample as a KBr disc or in a nujol mull.[1][7]



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3400	Strong, Broad	O-H stretch (phenolic)
~3000-3100	Medium	Aromatic C-H stretch
~2850-2960	Medium	Aliphatic C-H stretch
~1600, ~1500	Strong	Aromatic C=C ring stretch
~1200-1300	Strong	C-O stretch (phenol)
~830	Strong	p-disubstituted C-H bend (out- of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for the analysis of small organic molecules.[8][9]

m/z	Relative Intensity (%)	Assignment
136	~30	[M] ⁺ (Molecular Ion)
121	100	[M-CH₃]+ (Base Peak)
91	~10	[C ₇ H ₇]+
77	~12	[C ₆ H ₅]+

The molecular weight of **4-Isopropylphenol** is 136.19 g/mol .[2][10] The fragmentation pattern is characteristic of a phenol with an alkyl substituent.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy



- Sample Preparation: A small amount of **4-Isopropylphenol** (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is used for analysis.[1][5]
- ¹H NMR Acquisition: The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum, which results in a spectrum of singlets for each unique carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

IR Spectroscopy

- Sample Preparation (KBr Pellet Method): A small amount of 4-Isopropylphenol (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition: A background spectrum of the empty sample compartment is first collected.
 The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then Fourier transformed to produce the IR spectrum.
- Data Processing: The final spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).



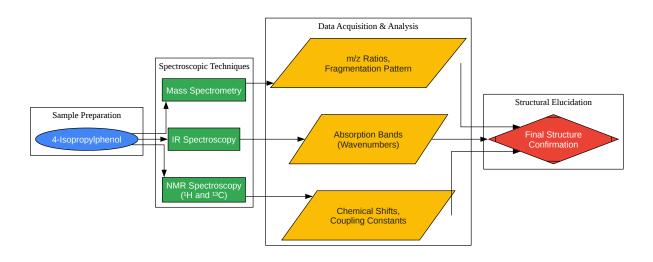
Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of the **4-Isopropylphenol** sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).[10] The sample is vaporized in the ion source.[9]
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]+).[8][11]
- Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, stable ions.[9]
- Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates the ions based on their mass-to-charge ratio (m/z).[12]
- Detection: The separated ions are detected by an electron multiplier, and the signal is amplified. The instrument records the abundance of each ion at a specific m/z value.
- Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus m/z.[8] The most intense peak is called the base peak and is assigned a relative abundance of 100%.[8]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Isopropylphenol**.





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Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

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